molecular formula C13H14Cl3FN2O2 B2791525 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide CAS No. 301158-57-6

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

Cat. No. B2791525
CAS RN: 301158-57-6
M. Wt: 355.62
InChI Key: DPJAVSCKVGBKCW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a chemical compound that has gained significant attention from researchers due to its potential use in scientific research. The compound has been found to possess unique properties that make it useful in various fields of study such as biochemistry, pharmacology, and molecular biology.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is not fully understood. However, studies have shown that the compound interacts with specific proteins in cells, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide are varied and depend on the specific cellular processes being studied. The compound has been found to affect protein-protein interactions, protein folding, and enzymatic activity, among other cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide in lab experiments is its specificity for certain proteins, which allows for targeted studies. However, the compound's potency and potential toxicity may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide. These include investigating its use in drug discovery, exploring its interactions with various cellular processes, and developing new methods for synthesizing the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various fields of study.

Synthesis Methods

The synthesis of 4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide involves the reaction of 4-fluorobenzoic acid with 2,2,2-trichloro-N-(2-hydroxyethyl)morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the target compound in good yield and purity.

Scientific Research Applications

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide has been found to have a wide range of applications in scientific research. One of the most significant applications is in the field of biochemistry, where the compound is used as a tool for studying protein-protein interactions. The compound is also used in pharmacological studies to investigate the mechanism of action of various drugs.

properties

IUPAC Name

4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3FN2O2/c14-13(15,16)12(19-5-7-21-8-6-19)18-11(20)9-1-3-10(17)4-2-9/h1-4,12H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJAVSCKVGBKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326862
Record name 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

CAS RN

301158-57-6
Record name 4-fluoro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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